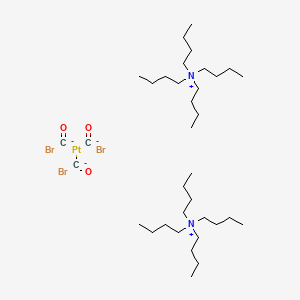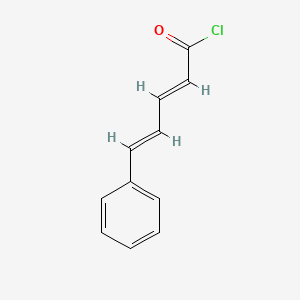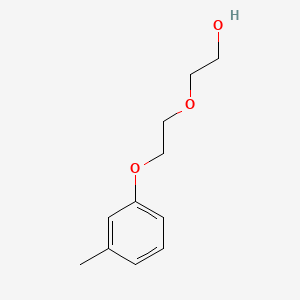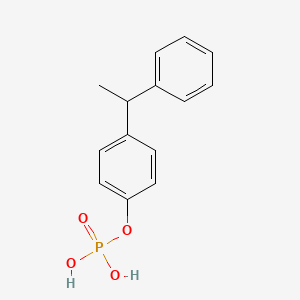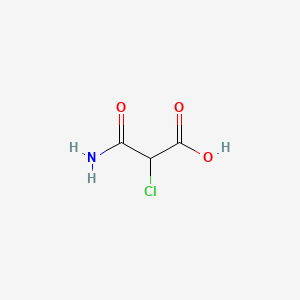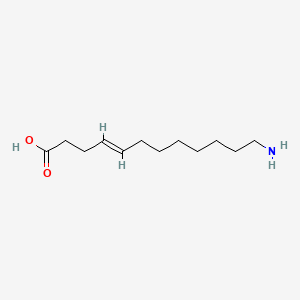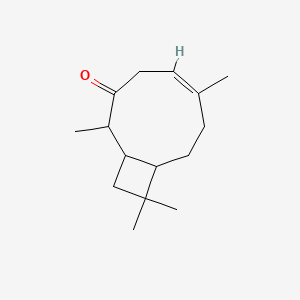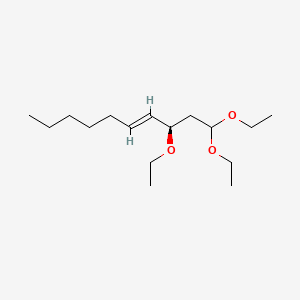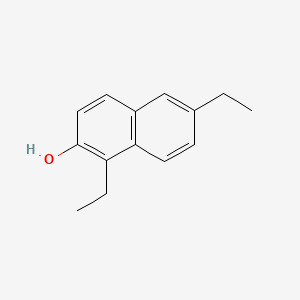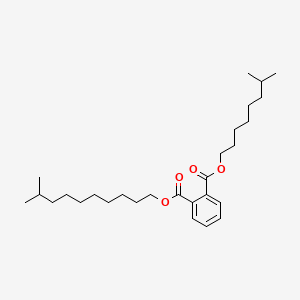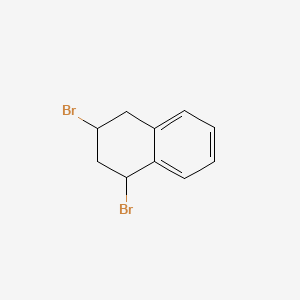
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are attached to the first and third carbon atoms of the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride (CCI₄) under irradiation using a photochemical reaction apparatus. The reaction is carried out below 10°C to ensure the formation of the desired product. The resulting tetrabromide is then subjected to dehydrobromination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthoquinones and other oxidized products.
Applications De Recherche Scientifique
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic effects of the bromine atoms and the stability of the tetrahydronaphthalene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-2,3,4,5-tetrahydronaphthalene
Uniqueness
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
94070-85-6 |
|---|---|
Formule moléculaire |
C10H10Br2 |
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
1,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2 |
Clé InChI |
VUDWWNGBDAJKFX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C2C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


